molecular formula C23H23N5O4S B11647707 (6Z)-2-heptyl-5-imino-6-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-heptyl-5-imino-6-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11647707
M. Wt: 465.5 g/mol
InChI Key: VFDIKNKOKSVVTA-FIAPBCBLSA-N
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Description

(6Z)-2-HEPTYL-5-IMINO-6-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiadiazole ring fused with a pyrimidine ring, along with a heptyl side chain and a nitrophenyl-substituted furan moiety. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-HEPTYL-5-IMINO-6-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, the introduction of the pyrimidine ring, and the attachment of the heptyl side chain and nitrophenyl-substituted furan moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The preparation method must also ensure the stability and purity of the final product, which is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-HEPTYL-5-IMINO-6-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure the selectivity and efficiency of the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can lead to the formation of nitroso or nitro derivatives, while reduction can yield amino derivatives. Substitution reactions can introduce various functional groups into the molecule, further diversifying its chemical properties.

Scientific Research Applications

(6Z)-2-HEPTYL-5-IMINO-6-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of (6Z)-2-HEPTYL-5-IMINO-6-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (6Z)-2-HEPTYL-5-IMINO-6-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can be compared with other heterocyclic compounds that feature similar structural motifs, such as:

Uniqueness

The uniqueness of (6Z)-2-HEPTYL-5-IMINO-6-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H23N5O4S

Molecular Weight

465.5 g/mol

IUPAC Name

(6Z)-2-heptyl-5-imino-6-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H23N5O4S/c1-2-3-4-5-6-11-20-26-27-21(24)17(22(29)25-23(27)33-20)14-15-12-13-19(32-15)16-9-7-8-10-18(16)28(30)31/h7-10,12-14,24H,2-6,11H2,1H3/b17-14-,24-21?

InChI Key

VFDIKNKOKSVVTA-FIAPBCBLSA-N

Isomeric SMILES

CCCCCCCC1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/C(=O)N=C2S1

Canonical SMILES

CCCCCCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C(=O)N=C2S1

Origin of Product

United States

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